2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole is a heterocyclic compound that combines the structural features of imidazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole typically involves the reaction of 1-methyl-5-nitroimidazole with a thiadiazole derivative. One common method includes the nucleophilic substitution reaction where the imidazole derivative reacts with a thiadiazole precursor under controlled conditions . The reaction is often carried out in the presence of a base such as triethylamine and a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenated solvents and strong bases.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiadiazole ring can also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar structure with applications in treating infections.
Ornidazole: Used for its antiprotozoal and antibacterial activities.
Uniqueness
2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole is unique due to the presence of both imidazole and thiadiazole rings, which confer a combination of properties not found in other similar compounds. This dual functionality allows for a broader range of applications and potential synergistic effects.
Properties
CAS No. |
56750-13-1 |
---|---|
Molecular Formula |
C7H7N5O2S2 |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
2-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H7N5O2S2/c1-11-5(8-2-6(11)12(13)14)3-15-7-10-9-4-16-7/h2,4H,3H2,1H3 |
InChI Key |
XILSVABHDKRCAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1CSC2=NN=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.